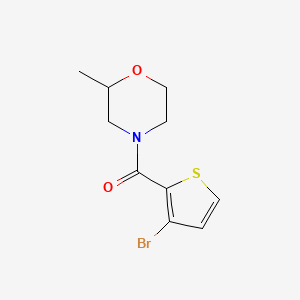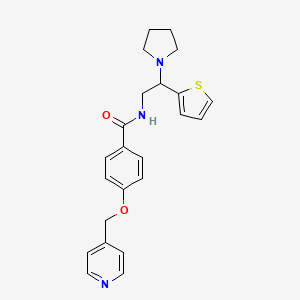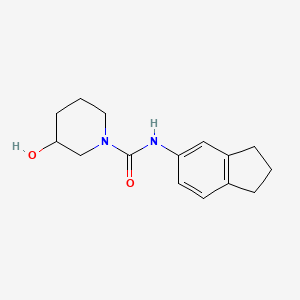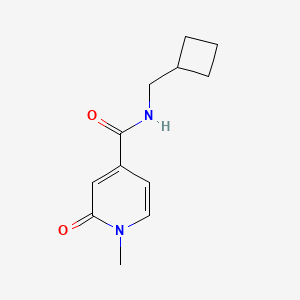
(3-Bromothiophen-2-yl)-(2-methylmorpholin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromothiophen-2-yl)-(2-methylmorpholin-4-yl)methanone is a chemical compound that belongs to the class of heterocyclic organic compounds. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (3-Bromothiophen-2-yl)-(2-methylmorpholin-4-yl)methanone is not fully understood. However, it is believed to act as a potent inhibitor of certain enzymes and proteins involved in various biological processes. It has been found to inhibit the activity of cyclin-dependent kinases (CDKs), which are important regulators of the cell cycle. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
(3-Bromothiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of CDKs and HDACs. It has also been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, it has been shown to have anti-inflammatory and analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3-Bromothiophen-2-yl)-(2-methylmorpholin-4-yl)methanone is its potent inhibitory activity against CDKs and HDACs. This makes it a useful tool in the study of various biological processes and the development of new drugs and therapeutic agents. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research on (3-Bromothiophen-2-yl)-(2-methylmorpholin-4-yl)methanone. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer and other diseases. Another direction is to explore its use as a tool in the study of various biological processes, such as epigenetic regulation and cell signaling pathways. Additionally, further research is needed to optimize the synthesis method of this compound and to improve its solubility in water for use in various experiments.
Méthodes De Synthèse
The synthesis of (3-Bromothiophen-2-yl)-(2-methylmorpholin-4-yl)methanone involves the reaction of 3-bromothiophene-2-carboxylic acid with 2-methylmorpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction takes place in a suitable solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is purified by column chromatography to obtain pure (3-Bromothiophen-2-yl)-(2-methylmorpholin-4-yl)methanone.
Applications De Recherche Scientifique
(3-Bromothiophen-2-yl)-(2-methylmorpholin-4-yl)methanone has been studied for its potential applications in scientific research. It has been found to be a useful tool in the study of various biological processes such as enzyme inhibition, protein-protein interactions, and cellular signaling pathways. It has also been used in the development of new drugs and therapeutic agents.
Propriétés
IUPAC Name |
(3-bromothiophen-2-yl)-(2-methylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S/c1-7-6-12(3-4-14-7)10(13)9-8(11)2-5-15-9/h2,5,7H,3-4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDOYJZSVYPDHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[3-Methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]-3-(4-methylphenyl)urea](/img/structure/B7526580.png)


![(3,4-difluorophenyl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7526595.png)


![1-[3-(Tert-butylsulfamoyl)phenyl]-3-[[2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]urea](/img/structure/B7526617.png)
![3-[2-(Methoxymethyl)phenyl]-1,1-dimethylurea](/img/structure/B7526618.png)
![3-(4-Fluoro-2-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526624.png)

![N-[2-(3-methylpiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B7526644.png)

